molecular formula C13H17NOS B14896492 n-Cyclopropyl-2-((2,5-dimethylphenyl)thio)acetamide

n-Cyclopropyl-2-((2,5-dimethylphenyl)thio)acetamide

Cat. No.: B14896492
M. Wt: 235.35 g/mol
InChI Key: XBTURDIZPVEJCE-UHFFFAOYSA-N
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Description

n-Cyclopropyl-2-((2,5-dimethylphenyl)thio)acetamide is a chemical compound with the molecular formula C13H17NOS It is known for its unique structure, which includes a cyclopropyl group and a dimethylphenylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-2-((2,5-dimethylphenyl)thio)acetamide typically involves the reaction of cyclopropylamine with 2,5-dimethylphenylthiol in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-2-((2,5-dimethylphenyl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or dimethylphenylthio groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

n-Cyclopropyl-2-((2,5-dimethylphenyl)thio)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((2,5-dimethylphenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    n-Cyclopropyl-2-((2,5-dimethylphenyl)thio)acetamide:

    This compound analogs: Compounds with similar structures but different substituents on the cyclopropyl or dimethylphenylthio groups.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activities

Properties

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

N-cyclopropyl-2-(2,5-dimethylphenyl)sulfanylacetamide

InChI

InChI=1S/C13H17NOS/c1-9-3-4-10(2)12(7-9)16-8-13(15)14-11-5-6-11/h3-4,7,11H,5-6,8H2,1-2H3,(H,14,15)

InChI Key

XBTURDIZPVEJCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)SCC(=O)NC2CC2

Origin of Product

United States

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